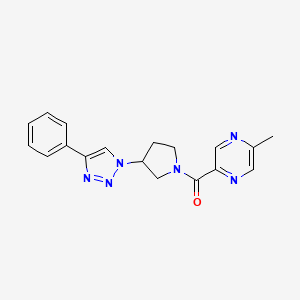

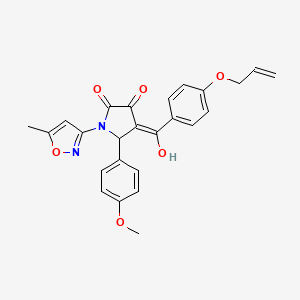

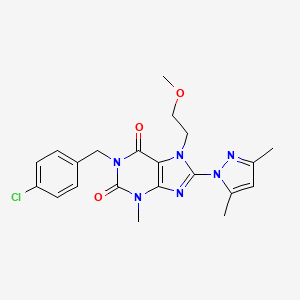

N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related tetrahydropyrimidine derivatives often involves multi-step reactions, such as the Biginelli condensation method, which is a one-pot synthesis approach combining aldehydes, β-keto esters, and urea or thiourea. This method is highly regarded for its efficiency in generating complex pyrimidine derivatives which are closely related to the compound (Gülten, Gezer, & Aksanlı Gündoğan, 2019).

Molecular Structure Analysis

The molecular structure of such compounds is elucidated using advanced spectroscopic techniques like NMR and X-ray crystallography. These techniques reveal the spatial arrangement of atoms within the molecule and the electronic distribution, essential for understanding the molecule's reactivity and interactions with biological targets (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

Chemical Reactions and Properties

Pyrimidine derivatives undergo various chemical reactions, reflecting their chemical properties. These reactions include electrophilic substitution, nucleophilic addition, and cyclization, offering pathways to modify the molecule for specific functions or activities. The presence of functional groups such as nitro, methoxy, and carboxamide plays a significant role in these reactions, influencing the molecule's chemical behavior and reactivity (Namazi, Mirzaei, & Azamat, 2001).

Physical Properties Analysis

The physical properties, including solubility, melting point, and crystalline structure, are crucial for the compound's application in drug formulation and delivery. These properties are determined through systematic physical characterization, which aids in understanding the compound's behavior under different conditions and in various solvents (Yépes, Palma, Marchal, Cobo, & Glidewell, 2012).

Chemical Properties Analysis

The chemical properties of "N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide" are influenced by its functional groups, which dictate its reactivity, stability, and interactions with biological systems. Studies on similar compounds reveal insights into their potential biological activities and mechanisms of action, underpinning their application in therapeutic and pharmacological contexts (Chikhale, Bhole, Khedekar, & Bhusari, 2009).

Scientific Research Applications

Antidiabetic Screening

A study by Lalpara et al. (2021) synthesized a series of N-substituted dihydropyrimidine derivatives, including compounds structurally similar to N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. These compounds were evaluated for their in vitro antidiabetic activity using the α-amylase inhibition assay. This research highlights the potential of dihydropyrimidine derivatives in the development of antidiabetic drugs (Lalpara et al., 2021).

Anticancer Activity

In the study of novel pyrazole derivatives by Hassan et al. (2014), the structural analogs of N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide were synthesized and tested for their cytotoxicity against Ehrlich Ascites Carcinoma (EAC) cells. This suggests the potential role of such compounds in developing new anticancer agents (Hassan et al., 2014).

Antimicrobial Properties

A study by Verma and Verma (2022) on novel pyrimidine derivatives clubbed with thiazolidinone, structurally related to N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, exhibited significant antimicrobial properties. This research suggests the application of these compounds in developing new antimicrobial drugs (Verma & Verma, 2022).

properties

IUPAC Name |

N-(2-methoxy-5-nitrophenyl)-3-(3-methoxyphenyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4O7/c1-29-13-5-3-4-11(8-13)22-18(25)14(10-20-19(22)26)17(24)21-15-9-12(23(27)28)6-7-16(15)30-2/h3-10H,1-2H3,(H,20,26)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKOWEFFXJYNOFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CNC(=O)N(C2=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2482686.png)

![2-((2-hydroxyethyl)amino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482692.png)

![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2482696.png)

![3-[5-({[(3-chlorophenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-cyclohexylpropanamide](/img/structure/B2482700.png)

![5-(2-(indolin-1-yl)-2-oxoethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2482705.png)